3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in many drugs and are important due to their ability to bind with various living systems .
Synthesis Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are nitrogen heterocycles, which are some of the most important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .Chemical Reactions Analysis
The functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Regioselective Fluorination
The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines demonstrates the application of these compounds in chemical synthesis, where Selectfluor is used as the fluorinating agent. This process allows for the production of monofluorinated products, showcasing the chemical versatility of imidazo[1,2-a]pyridines in organic chemistry (Liu et al., 2015).
Photophysical Properties and Sensing Applications
Imidazo[1,5-a]pyridinium ions, identified for their high emissivity and water solubility, are modified to exhibit dual emission pathways, acting as pH sensors. This property of structural analogs underscores their potential in developing fluorescent probes and sensors (Hutt et al., 2012).
Alzheimer’s Disease Imaging
The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives for binding to amyloid plaques in Alzheimer’s disease highlight their application in medical imaging. These derivatives have been studied for their potential as radioligands in the brain imaging of Alzheimer's patients (Zeng et al., 2006).
Fluorescent Properties for Biomarkers
The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines indicate their utility as organic fluorophores, potentially serving as biomarkers and photochemical sensors. Their ability to emit light in various conditions suggests applications in biological imaging and sensing technologies (Velázquez-Olvera et al., 2012).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds are being explored for their therapeutic potential, including treatments for heart and circulatory failures. Their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests their possible use in managing conditions related to cholinesterase activity (Kwong et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,8-dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F4N2/c15-10-5-8(14(18,19)20)6-22-12(16)11(21-13(10)22)7-1-3-9(17)4-2-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXMJIBDDSLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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